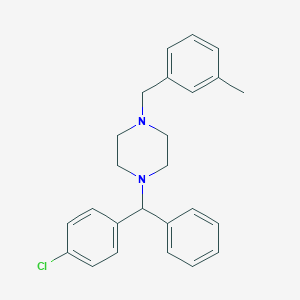

Meclizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/

FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/

1.03e-03 g/L

Synonyms

Canonical SMILES

Repurposing for Achondroplasia:

- Achondroplasia is a genetic disorder that affects bone growth.

- Studies suggest Meclizine might inhibit a specific gene (FGFR3) associated with Achondroplasia, potentially offering a new therapeutic approach. Source: A Phase 1b Study on the Repurposing of Meclizine Hydrochloride for Children with Achondroplasia:

Vestibular System Function:

- Meclizine's mechanism of action for treating vertigo is still under investigation.

- Recent studies using eye movement tracking suggest Meclizine might influence the central nervous system, impacting how the brain processes vestibular signals related to balance and spatial orientation. Source: The effects of meclizine on motion sickness revisited:

Drug Delivery System Development:

- Research is ongoing to develop new formulations of Meclizine for improved delivery and effectiveness.

- This includes fast-dissolving tablets for quicker absorption and potential use in treating acute symptoms. Source: Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets:

Meclizine is a first-generation antihistamine primarily used to treat motion sickness and dizziness associated with vestibular disorders. It is marketed under several brand names, including Bonine and Antivert. The compound's chemical formula is , with a molar mass of approximately 390.96 g/mol. Meclizine acts as a non-selective antagonist of the histamine H1 receptor, exhibiting additional anticholinergic properties that contribute to its therapeutic effects .

Meclizine's mechanism of action is not fully understood, but it is believed to involve multiple pathways []. One primary mechanism involves its interaction with histamine H1 receptors in the central nervous system. By blocking these receptors, meclizine can help reduce nausea, vomiting, and dizziness []. Additionally, meclizine may influence inner ear function, potentially contributing to its effectiveness in treating vertigo [].

The synthesis of meclizine involves several steps:

- Halogenation: (4-Chlorophenyl)-phenylmethanol is treated with thionyl chloride.

- Acetylation: Acetylpiperazine is added.

- Cleavage: The acetyl group is cleaved using diluted sulfuric acid.

- N-alkylation: The final step can be either an N-alkylation with 3-methylbenzyl chloride or a reductive N-alkylation using 3-methylbenzaldehyde with hydrogen and Raney nickel as a catalyst .

Meclizine exhibits several biological activities due to its pharmacological properties:

- Antihistaminic Activity: By blocking H1 receptors, it reduces symptoms of nausea and vomiting associated with motion sickness.

- Anticholinergic Effects: These effects help decrease labyrinth excitability and vestibular stimulation, contributing to its antiemetic properties .

- Central Nervous System Effects: Meclizine has been shown to influence the vestibulo-ocular reflex and may act as a weak dopamine antagonist, although it does not induce catalepsy in animal models .

The synthesis of meclizine can be summarized in the following steps:

- Starting Material: Begin with (4-Chlorophenyl)-phenylmethanol.

- Halogenation: React with thionyl chloride to introduce chlorine.

- Acetylpiperazine Addition: Add acetylpiperazine to form an intermediate.

- Cleavage of Acetyl Group: Use diluted sulfuric acid for cleavage.

- Final N-alkylation Step: Complete the synthesis through either N-alkylation or reductive N-alkylation .

Meclizine is primarily used for:

- Motion Sickness: Effective in preventing and treating nausea and vomiting associated with travel.

- Vertigo Management: Used in managing dizziness related to vestibular disorders.

- Off-label Uses: Investigated for potential benefits in managing vestibular migraines and other conditions like achondroplasia, where it has shown promise in inhibiting specific signaling pathways .

Meclizine has notable interactions that can affect its efficacy and safety:

- Drug Interactions: Co-administration with other central nervous system depressants can enhance sedative effects. Additionally, drugs that inhibit CYP2D6 may alter meclizine metabolism, necessitating careful monitoring for adverse reactions .

- Anticholinergic Effects: Concurrent use with other anticholinergic medications may increase the risk of side effects such as dry mouth, urinary retention, and constipation .

Meclizine shares structural similarities with several other antihistamines, particularly those within the piperazine class. Here are some comparable compounds:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Buclizine | High | Motion sickness | Longer duration of action compared to meclizine |

| Cyclizine | Moderate | Motion sickness | More potent H1 antagonist |

| Hydroxyzine | Moderate | Anxiety, allergies | Additional anxiolytic properties |

| Dimenhydrinate | Moderate | Motion sickness | Combination of diphenhydramine and 8-chlorotheophylline |

Meclizine's uniqueness lies in its specific action on vestibular pathways, making it particularly effective for motion sickness without significant effects on dopamine or serotonin reuptake mechanisms .

The synthesis of meclizine follows established pharmaceutical chemistry principles involving sequential alkylation reactions of the piperazine ring system. The compound, with the International Union of Pure and Applied Chemistry name 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine, possesses a molecular formula of C₂₅H₂₇ClN₂ and molecular weight of 390.948 daltons [1] [2].

Primary Synthetic Route

The most widely employed synthetic pathway for meclizine involves a two-step process beginning with the formation of an intermediate benzhydryl piperazine derivative, followed by subsequent alkylation with a methylbenzyl halide [3] [4]. This approach has demonstrated superior control over impurity formation compared to alternative synthetic sequences.

Step 1: Formation of 1-(4-chlorobenzhydryl)piperazine

The initial reaction involves the condensation of piperazine with 4-chlorodiphenylchloromethane (4-chlorobenzhydryl chloride) under controlled conditions. This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the lone pair electrons on the piperazine nitrogen atom attack the electrophilic carbon center of the benzhydryl chloride [3] [4].

The reaction mechanism involves the formation of a carbocation intermediate, followed by nucleophilic attack from piperazine. The presence of the 4-chloro substituent on the phenyl ring provides electronic stabilization through resonance effects while maintaining sufficient electrophilicity for the substitution reaction [5] [3].

Step 2: Alkylation with 3-methylbenzyl chloride

The second step involves the alkylation of the remaining free nitrogen atom of the benzhydryl piperazine intermediate with 3-methylbenzyl chloride. This reaction also proceeds through an SN2 mechanism, with the nitrogen atom acting as a nucleophile [3] [4].

The regioselectivity of this reaction is controlled by the steric hindrance around the piperazine ring system. The benzhydryl group, being bulkier than the methylbenzyl group, influences the approach of the alkylating agent and helps ensure selective formation of the desired product [5] [3].

Alternative Synthetic Approaches

Chiral Synthesis Methodology

Recent developments in meclizine synthesis have focused on the preparation of individual enantiomers, particularly for research applications investigating stereochemical effects on biological activity. The chiral synthesis begins with the resolution of racemic 4-chlorobenzhydrylamine using enantiomers of tartaric acid [5] [6].

The synthesis of (R)- and (S)-meclizine follows a four-step procedure: (1) chiral resolution of 4-chlorobenzhydrylamine using D- and L-tartaric acid with sequential recrystallization to achieve optical purity exceeding 98%; (2) synthesis of N-tosyl protected piperazine derivatives through reaction with N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide; (3) deprotection of the N-tosyl group using p-nitrobenzoic acid; and (4) final alkylation with 3-methylphenylmethyl bromide in the presence of potassium carbonate [5] [6].

One-Pot Synthesis Strategy

An alternative approach involves a one-pot synthesis beginning with the sequential bromination of m-xylene to obtain 3-methylbenzyl bromide, followed by in situ condensation with 4-chlorobenzhydryl piperazine in the presence of an acid acceptor. This methodology offers improved efficiency by eliminating intermediate isolation steps, though it requires careful control of reaction conditions to prevent side reactions [7].

Industrial Synthesis Methodologies

Industrial production of meclizine employs scaled manufacturing processes designed to optimize yield, purity, and cost-effectiveness while maintaining regulatory compliance. The industrial synthesis builds upon the fundamental two-step synthetic pathway but incorporates specific modifications for large-scale production [8] [3].

Optimized Industrial Process

The industrial synthesis utilizes a modified reaction sequence that addresses the limitations of early synthetic methods, particularly regarding impurity formation and solvent selection. The optimized process eliminates the formation of difficult-to-remove bis-substituted impurities that occur when 3-methylbenzyl chloride reacts directly with piperazine [3] [4].

Phase 1: Piperazine-Benzhydryl Condensation

Industrial synthesis begins with the condensation of piperazine with 4-chlorodiphenylchloromethane in low-boiling point organic solvents. The reaction is conducted in three-neck reaction vessels under controlled temperature and agitation conditions. Piperazine to 4-chlorodiphenylchloromethane weight ratios typically range from 2.5:1 to 4.5:1, with 2.5:1 being optimal for industrial applications [3].

Temperature control is critical, with reaction temperatures maintained between 60-70°C during the addition phase, followed by reflux conditions at temperatures between 50-90°C for 4-6 hours. This temperature profile ensures complete conversion while minimizing thermal decomposition and side reactions [3] [4].

Phase 2: Methylbenzyl Alkylation

The second phase involves the addition of potassium carbonate as a basic catalyst, followed by dropwise addition of 3-methylbenzyl chloride. The weight ratio of 3-methylbenzyl chloride to 4-chlorodiphenylchloromethane is maintained at 0.5:1 to 1.5:1, with 0.83:1 representing the optimal stoichiometric balance [3].

Reflux conditions are maintained for 4-6 hours to ensure complete conversion. The basic catalyst serves multiple functions: neutralizing hydrogen chloride generated during the reaction, activating the piperazine nitrogen for nucleophilic attack, and maintaining optimal pH conditions for the alkylation reaction [3] [4].

Solvent Selection and Environmental Considerations

Industrial synthesis has transitioned from traditional organic solvents such as toluene, xylene, and chloroform to environmentally friendly alternatives. Current industrial processes employ low-boiling point alcoholic solvents including ethanol, methanol, and isopropanol [3] [4].

These solvent systems offer several advantages: (1) improved safety profiles with reduced toxicity and flammability concerns; (2) enhanced solvent recovery and recycling capabilities; (3) reduced environmental impact with lower volatile organic compound emissions; and (4) improved product purity through reduced solvent-related impurities [3].

The selection of alcoholic solvents also facilitates downstream processing, as these solvents can be readily removed by distillation and recycled for subsequent batches. Solvent-to-substrate ratios are optimized to ensure adequate dissolution while minimizing overall solvent consumption [3] [4].

Process Optimization Parameters

Reaction Monitoring and Control

Industrial synthesis incorporates real-time monitoring systems to track reaction progress and ensure consistent product quality. Key process parameters include temperature control (±2°C), agitation rates (150-300 rpm), and reaction time optimization based on conversion monitoring through high-performance liquid chromatography analysis [8].

Catalyst Optimization

The selection and quantity of basic catalysts significantly impact reaction efficiency and product quality. Potassium carbonate is preferred over sodium carbonate and potassium bicarbonate due to its superior solubility characteristics and reaction kinetics. Catalyst loading typically ranges from 0.5:1 to 2.5:1 weight ratio relative to the benzhydryl chloride substrate [3].

Heat Management Systems

Industrial reactors incorporate sophisticated heat management systems to control exothermic reactions during the alkylation steps. Heat removal is achieved through external cooling systems and controlled addition rates to prevent temperature excursions that could lead to side product formation [8].

Synthesis of Meclizine Dihydrochloride Salt

The conversion of meclizine free base to its dihydrochloride salt represents a critical step in pharmaceutical manufacturing, as the salt form provides enhanced stability, solubility characteristics, and bioavailability compared to the free base [9] [10] [11].

Salt Formation Methodology

Acidification Process

The synthesis of meclizine dihydrochloride involves the controlled addition of hydrochloric acid to a solution of meclizine free base in ethanol. The process begins with dissolving the purified meclizine base in ethanol under reflux conditions to ensure complete dissolution [3] [12].

Hydrochloric acid, typically at a concentration of 25% by weight, is added dropwise to the meclizine solution while maintaining vigorous stirring. The stoichiometry requires two equivalents of hydrochloric acid per equivalent of meclizine to form the dihydrochloride salt. The reaction proceeds rapidly with immediate precipitation of the salt form [3] [4].

Crystallization and Purification

Following acid addition, the solution is cooled to promote crystallization of the meclizine dihydrochloride. The cooling rate is controlled to ensure proper crystal formation and optimal particle size distribution. Typical cooling rates range from 1-2°C per minute to room temperature, followed by further cooling to 0-5°C to maximize yield [3].

The crystallization process can be enhanced through seeding techniques using pure meclizine dihydrochloride crystals to promote uniform nucleation and crystal growth. This approach results in improved product consistency and reduced batch-to-batch variability [12].

Crystal Structure and Polymorphism

Solid State Characterization

Recent structural studies using microcrystal electron diffraction (MicroED) have revealed detailed information about the crystal structure of meclizine dihydrochloride. The compound crystallizes with two racemic enantiomers (R/S) in the unit cell, packed as repetitive double layers in the crystal lattice [13] [11].

The crystal packing is stabilized through multiple strong N-H···Cl⁻ hydrogen bonding interactions and weaker interactions including C-H···Cl⁻ and π-stacking interactions. These intermolecular forces contribute to the stability and physical properties of the crystalline form [13] [11].

Hydrogen Bonding Network

The dihydrochloride salt formation results in protonation of both nitrogen atoms in the piperazine ring, creating a dicationic species that forms ionic bonds with chloride anions. The resulting hydrogen bonding network involves both direct N-H···Cl⁻ interactions and water-mediated hydrogen bonds in hydrated forms [13] [11].

The piperazine ring maintains an almost perfect chair conformation with N-C-C-N torsion angles near 60°, similar to other piperazine-class antihistamine structures. This conformation appears to be rigid and unaffected by different charge states or salt formation [11].

Hydrate Formation

Monohydrate Characteristics

Meclizine dihydrochloride commonly exists as a monohydrate with the molecular formula C₂₅H₂₇ClN₂·2HCl·H₂O and molecular weight of 481.892 daltons. The hydrate formation occurs readily under ambient humidity conditions, with water molecules incorporated into the crystal lattice through hydrogen bonding interactions [12].

The monohydrate form exhibits enhanced stability compared to the anhydrous salt, with improved resistance to thermal decomposition and reduced hygroscopicity. The water molecule plays a crucial role in the crystal lattice stability through bridging hydrogen bonds between the organic cation and chloride anions [12].

Dehydration Behavior

Thermal analysis studies indicate that the monohydrate undergoes dehydration at temperatures above 80-90°C, with complete water loss occurring around 120°C. This dehydration process is reversible under appropriate humidity conditions, allowing for rehydration of the anhydrous form [12].

The dehydration kinetics follow first-order behavior with an activation energy typically ranging from 80-100 kJ/mol, indicating a controlled diffusion process for water molecule removal from the crystal lattice [12].

Process Optimization and Impurity Control

Process optimization in meclizine synthesis focuses on maximizing yield and purity while minimizing the formation of process-related impurities that can impact product quality and regulatory compliance [14] [15] [16].

Impurity Identification and Control

Primary Process Impurities

The major process-related impurities in meclizine synthesis include: (1) 3-methylbenzyl alcohol, formed through hydrolysis of 3-methylbenzyl chloride; (2) 1,4-bis(3-methylbenzyl)piperazine, resulting from double alkylation of piperazine; (3) 4-chlorobenzhydrol, formed through hydrolysis of the benzhydryl chloride; (4) meclizine ortho-chloro isomer, arising from impurities in the starting material; and (5) isomeclizine (meclizine ortho-methyl isomer), formed from positional isomers of methylbenzyl chloride [15] [16].

United States Pharmacopeia specifications limit individual unspecified impurities to 0.10% and total impurities to 1.0%. Specific limits are established for known impurities: 3-methylbenzyl alcohol (0.10%), 1,4-bis(3-methylbenzyl)piperazine (0.10%), 4-chlorobenzhydrol (0.15%), meclizine ortho-chloro isomer (0.10%), and isomeclizine (0.15%) [15].

Impurity Minimization Strategies

The optimized synthetic route significantly reduces impurity formation through several mechanisms: (1) controlled reaction sequence that prevents bis-alkylation by conducting benzhydryl substitution prior to methylbenzyl alkylation; (2) careful temperature control to minimize hydrolysis reactions; (3) use of high-purity starting materials to reduce isomeric impurities; and (4) optimized reaction stoichiometry to minimize unreacted starting materials [3] [4].

Water content control is critical, as trace moisture can lead to hydrolysis reactions forming alcohol impurities. Anhydrous conditions are maintained throughout the synthesis using dry solvents and inert atmosphere techniques [15].

Analytical Quality Control Methods

High Performance Liquid Chromatography Analysis

Quality control analysis employs reversed-phase high-performance liquid chromatography with ultraviolet detection at 253 nanometers. The analytical method provides baseline separation of meclizine from its major impurities using gradient elution with acetonitrile-water mobile phases containing hexane sulfonic acid sodium salt as an ion-pairing reagent [17].

Method validation parameters include linearity over the range of 0.1-2.0% for impurities, with correlation coefficients exceeding 0.999. Precision studies demonstrate relative standard deviations below 2.0% for both repeatability and intermediate precision. Accuracy studies show recovery percentages between 98-102% for all analytes [17].

Residual Solvent Analysis

Residual solvent analysis follows International Council for Harmonisation guidelines for Class 1, 2, and 3 solvents. Gas chromatography with flame ionization detection is employed for quantitative analysis of ethanol, methanol, and isopropanol residues. Typical limits include benzene (<2 ppm), toluene (<890 ppm), and ethanol (<5000 ppm) [15].

Static headspace sampling techniques are utilized to achieve adequate sensitivity for trace level determinations. Method validation includes linearity, accuracy, precision, and robustness studies to ensure reliable quantitative results [15].

Process Validation and Scale-Up Considerations

Critical Process Parameters

Process validation studies identify critical parameters that significantly impact product quality: reaction temperature (±2°C control required), agitation rate (minimum 150 rpm for adequate mixing), addition rates for liquid reagents (0.5-2.0 mL/min), and reflux time optimization (minimum 4 hours for complete conversion) [3].

Statistical process control methods are employed to monitor these parameters during commercial production, with control charts tracking key variables and immediate intervention protocols for out-of-specification conditions [8].

Scale-Up Correlation Studies

Scale-up from laboratory to commercial production requires careful consideration of heat and mass transfer effects. Pilot plant studies at 10-50 kg scale demonstrate successful translation of optimized conditions to larger vessels with appropriate adjustments for heat removal capacity and mixing efficiency [8].

Geometric similarity principles are applied to maintain equivalent mixing conditions across different scales, with power per unit volume and tip speed maintained constant during scale-up. Heat transfer coefficients are adjusted based on vessel size and cooling system capacity [18].

Regulatory Compliance Framework

Manufacturing processes comply with Good Manufacturing Practice regulations including process validation, analytical method validation, stability studies, and change control procedures. Process validation follows the three-stage approach: process design, process qualification, and continued process verification [15].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

36236-67-6 (hydrochloride)

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

A LONG-ACTING ANTIHISTAMINIC AGENT WHICH IS EFFECTIVE IN PREVENTION OR TREATMENT OF NAUSEA, VOMITING & DIZZINESS ASSOC WITH MOTION SICKNESS. ... ACTION OF SINGLE DOSE PERSISTS FOR 9-24 HR. /MECLIZINE HYDROCHLORIDE/

... H1 antagonists, notably dimenhydrinate and meclizine, are often of benefit in vestibular disturbances, such as Meniere's disease, and in other types of true vertigo.

...LARGE DRUG SURVEILLANCE PROGRAMS HAVE NOT DEMONSTRATED BIRTH DEFECTS CLINICALLY IN DOSAGE RANGES EMPLOYED.

For more Therapeutic Uses (Complete) data for MECLIZINE (10 total), please visit the HSDB record page.

Mechanism of Action

HI-RECEPTOR BLOCKERS HAVE ESTABLISHED & VALUED PLACE IN SYMPTOMATIC TREATMENT OF...ALLERGIC DISEASES, IN WHICH THEIR USEFULNESS...ATTRIBUTABLE TO THEIR ANTAGONISM OF HISTAMINE. ...CENTRAL PROPERTIES OF SOME...ARE OF...THERAPEUTIC VALUE...IN SUPPRESSING MOTION SICKNESS. /H1-RECEPTOR BLOCKERS/

Meclizine has CNS depressant, anticholinergic, antiemetic, antispasmodic, and local anesthetic effects in addition to antihistaminic activity. The drug depresses labyrinth excitability and conduction in vestibular-cerebellar pathways. The antiemetic and antimotion-sickness actions of meclizine result, at least in part, from its central anticholinergic and CNS depressant properties.

Other CAS

Absorption Distribution and Excretion

Meclizine is excreted in the urine as metabolites and in the feces as unchanged drug.

The volume of distribution of meclizine in humans has not been fully studied. It is proposed that meclizine may be excreted into breast milk.

There is limited data on the clearance of meclizine.

BENZHYDROLPIPERAZINES & THEIR N-DEALKYLATION PRODUCTS ARE DISTRIBUTED IN ALL TISSUES OF RATS & TRANSFERRED TO FETUS.

The drug is excreted in feces unchanged and in urine as norchlorcyclizine. /Meclizine hydrochloride/

Metabolism Metabolites

OXIDATIVE N-DEALKYLATION IS MAIN METAB PATHWAY OF BENZHYDROLPIPERAZINES... NORCHLORCYCLIZINE IS...MAJOR METABOLITE OF MECLIZINE.

The metabolic fate of meclizine in humans in unknown. In rats, meclizine is metabolized (probably in the liver) to norchlorcyclizine. This metabolite is distributed throughout most body tissues and crosses the placenta.

Hepatic Half Life: 6 hours

Wikipedia

Uranium_monophosphide

Drug Warnings

WOMAN WITH CIRRHOSIS HAD EXTRAPYRAMIDAL DISORDERS PRIOR TO DEATH IN COMA, FOLLOWING 1 TABLET/DAY FOR 4 DAYS OF ANCOLOXIN (MECLIZINE 25 MG & PYRIDOXINE 50 MG). EXTREME CAUTION IS EMPHASIZED IN PRESCRIBING DRUGS METAB IN LIVER TO PT WITH CHRONIC LIVER DISEASE.

... Meclizine may impair their ability to perform hazardous activities requiring mental alertness or physical coordination (e.g., operating machinery or driving ... ). In addition, additive CNS depression may occur when antihistamines, such as meclizine, are admin concomitantly with other CNS depressants including barbiturates, tranquilizers, and alcohol. If meclizine is used concomitantly with other depressant drugs, caution should be used to avoid overdosage. The anticholinergic effects of the drug should be considered when admin meclizine to patients with angle-closure glaucoma or prostatic hypertrophy. Meclizine is contraindicated in patients who are hypersensitive to it.

Safety and efficacy of meclizine in children younger than 12 yr of age have not been established; therefore ... use ... is not recommended.

Meclizine is teratogenic in animals. Although retrospective studies in humans suggest that the use of meclizine during pregnancy is probably not assoc with teratogenic effects, the manufacturers state that the drug is contraindicated in women who are or may become pregnant.

Biological Half Life

The drug has a plasma half-life of 6 hr. /Meclizine hydrochloride/

Use Classification

Pharmaceuticals -> Antihistamines

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

COLORIMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF MECLIZINE HCL IN DOSAGE FORMS, BASED ON ION PAIR EXTRACTION WITH METHYL ORANGE, IS PRESENTED. TABLETS (25 MG BONINE CHEWABLE) & CAPSULES WERE ASSAYED.

FLUORESCENCE & PHOSPHORESCENCE OF ANTIHISTAMINES HAVING THE DIPHENYLMETHANE CHROMOPHORE. EFFECT OF HALIDE IONS ON LUMINESCENCE.

Storage Conditions

Dates

Wang Z, Lee B, Pearce D, Qian S, Wang Y, Zhang Q, Chow MS: Meclizine metabolism and pharmacokinetics: formulation on its absorption. J Clin Pharmacol. 2012 Sep;52(9):1343-9. doi: 10.1177/0091270011414575. Epub 2011 Sep 8. [PMID:21903894]

29. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 365-367). Edinburgh: Elsevier/Churchill Livingstone.

Antivert (meclizine hydrochloride) - Drug Summary - PDR.net

BONAMINE® (Meclizine Hydrochloride Tablets 25 mg, USP) - Product Monograph

FDA Approved Drug Products: ANTIVERT (meclizine) oral tablets

Explore Compound Types